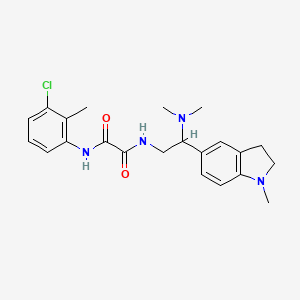
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as an oxalamide derivative, featuring a unique structural arrangement that contributes to its biological activity. Its molecular formula is C20H26ClN3O2, and it possesses significant properties that enable it to interact with various biological targets.
This compound primarily functions as an inhibitor of Bruton's tyrosine kinase (BTK), an enzyme implicated in several hematological malignancies and autoimmune diseases. The inhibition of BTK can lead to decreased cell proliferation and survival in malignant cells, making this compound a candidate for therapeutic development.
Biological Activity
Research indicates that this compound effectively differentiates HL-60 cells and enhances all-trans retinoic acid (ATRA)-induced differentiation. This property suggests its potential use in treating acute promyelocytic leukemia (APL) and other hematological disorders.
Table 1: Summary of Biological Activities
| Activity | Effect | Target | Reference |
|---|---|---|---|
| Cell differentiation | Induces differentiation in HL-60 cells | ATRA-induced pathways | |
| Kinase inhibition | Inhibits BTK activity | Bruton's tyrosine kinase | |
| Antitumor activity | Reduces proliferation in cancer cells | Various cancer cell lines |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in significant differentiation of HL-60 cells, indicating potential therapeutic applications in leukemia.
- In Vivo Efficacy : In animal models, the compound exhibited promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest that the compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments indicate minimal adverse effects at therapeutic doses, although further studies are required to fully elucidate its safety profile.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-14-17(23)6-5-7-18(14)25-22(29)21(28)24-13-20(26(2)3)15-8-9-19-16(12-15)10-11-27(19)4/h5-9,12,20H,10-11,13H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVZZBOBWBNEBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













